8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
8-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H10N4/c1-6(2)7-3-4-10-12-5-9-11-8(7)12/h3-6H,1-2H3 |
InChI Key |
NIEWUYPOJHPIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=NN2C1=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyridazine Precursors: Typically, 6-chloropyridazine-3-carboxylic acid or analogous substituted pyridazines are used as starting materials.
- Hydrazine Hydrate: Used to convert carboxylic acid derivatives into hydrazides.
- Orthoformates (e.g., Triethyl Orthoformate): Employed to promote cyclization forming the triazolo ring.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Conversion of pyridazine carboxylic acid to hydrazide | Hydrazine hydrate, reflux in ethanol or pyridine | Formation of pyridazine hydrazide intermediate |
| 2 | Cyclization to form triazolo[4,3-b]pyridazine core | Triethyl orthoformate, acidic conditions, heating (steam bath) | Formation of triazolopyridazine ring system |
| 3 | Introduction of isopropyl group | Alkylation with isopropyl halide or via substitution reactions | 8-Isopropyl substitution on triazolopyridazine ring |
This protocol is adapted from analogous syntheses of 6-chloro-3-ethyl-triazolo[4,3-b]pyridazine, which shares the same core heterocyclic framework.
Reaction Conditions and Optimization
- Cyclization: Heating under reflux or steam bath conditions for 2–4 hours is common to ensure complete ring closure.
- Solvents: Ethanol, pyridine, or dimethylformamide (DMF) are typically used, depending on solubility and reaction step.
- Temperature: Moderate heating (around 80–120 °C) facilitates cyclization without decomposition.
- Purification: Crystallization from acetone-hexane or column chromatography is used to isolate pure compounds.
Alternative Synthetic Routes
Some literature reports alternative approaches involving:
- Hydrazone Formation: Reaction of pyridazine aldehydes or ketones with hydrazine derivatives followed by cyclization.
- N-Chlorosuccinimide (NCS) Mediated Cyclization: For related triazolopyridines, hydrazones treated with NCS in DMF at 0 °C yield triazolo derivatives efficiently.
- Direct Substitution: Nucleophilic substitution on halogenated triazolopyridazines to introduce the isopropyl group or other substituents.
Research Findings and Yields
Yields vary depending on precise conditions and purification methods, but high purity (>95%) is achievable with careful workup and recrystallization.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents | Conditions | Product | Yield Range |
|---|---|---|---|---|---|
| 1 | Hydrazide formation | Hydrazine hydrate | Reflux, ethanol or pyridine | Pyridazine hydrazide | 80–90% |
| 2 | Cyclization | Triethyl orthoformate, acid catalyst | Heat (steam bath) | Triazolopyridazine core | 45–85% |
| 3 | Alkylation (isopropylation) | Isopropyl halide, base | Room temp to reflux | 8-Isopropyl derivative | 50–75% |
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Analogous Derivatives
Substituent Effects on BRD4 Inhibition
The inhibitory potency of [1,2,4]triazolo[4,3-b]pyridazine derivatives is highly dependent on substituents at the R1 and R2 positions (Figure 1). Key comparisons include:
Aliphatic vs. Aromatic/Indole Substituents
- 8-Isopropyl (Aliphatic) : The isopropyl group at R2 contributes to hydrophobic interactions but lacks hydrogen-bonding capacity. Derivatives with aliphatic R2 groups, such as 8-isopropyl, generally exhibit micromolar IC50 values (e.g., ~1–10 µM), making them less potent than indole- or aryl-substituted analogs .
- Indole-Based Derivatives : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6) show enhanced activity due to π-π stacking and hydrogen bonding with conserved residues (e.g., Asn140, Tyr97). These derivatives often achieve submicromolar IC50 values .
- Aryl Substituents : Derivatives with benzyl or fluorophenyl groups (e.g., Compound 35–37 ) display moderate activity, with slight improvements over aliphatic variants but still lagging behind indole-based compounds .
R1 Modifications
Small changes at R1 (e.g., trifluoromethyl, methyl, or cyclopropyl) fine-tune electronic and steric properties. For instance, 3-trifluoromethyl groups improve metabolic stability and binding affinity compared to methyl or hydrogen substituents .
Structural and Binding Mode Comparisons
Crystallographic studies (1.4–1.53 Å resolution) reveal conserved binding modes across derivatives:
Physicochemical Properties
| Property | 8-Isopropyl Derivative | Indole Derivative (Compound 6) | 3,6-Diphenyl Derivative |
|---|---|---|---|
| Molecular Weight | ~220 g/mol | ~380 g/mol | ~300 g/mol |
| LogP | 2.5–3.0 | 3.5–4.0 | 4.2–4.5 |
| Solubility (DMSO) | High | Moderate | Low |
| IC50 (BRD4 BD1) | 1–10 µM | 0.1–1 µM | N/A |
Key Research Findings
Aliphatic vs. Aromatic Groups : Indole and aryl substituents enhance potency by 10–100-fold over aliphatic groups like isopropyl in BRD4 inhibition .
Synthetic Challenges : Aliphatic derivatives often require multi-step syntheses with lower yields compared to aryl analogs .
Diverse Applications : Modifications at R1/R2 enable targeting of unrelated pathways (e.g., tubulin, kinases), highlighting the scaffold’s versatility .
Biological Activity
8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolo-pyridazine class and is characterized by a unique structure that influences its pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is CHN, with a molecular weight of 162.19 g/mol. Its IUPAC name is 8-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine. The compound features a triazole ring fused to a pyridazine ring with an isopropyl group at the 8th position, which contributes to its unique biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 8-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| InChI Key | NIEWUYPOJHPIIG-UHFFFAOYSA-N |
Biological Activities
Research has highlighted several key biological activities associated with 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine:
- Anticancer Activity : This compound has been investigated for its potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound exhibited antiproliferative activity in the NCI 60 cancer cell line panel with notable inhibition rates against MCF-7 breast cancer cells .
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as c-Met and Pim-1 kinases. In vitro studies revealed that certain derivatives had IC values as low as 0.163 ± 0.01 μM for c-Met inhibition . This suggests that the compound could be developed into a therapeutic agent targeting these kinases.
- Apoptosis Induction : Studies indicate that 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression . For example, one derivative caused a significant increase in caspase-9 activity and arrested MCF-7 cells in the S phase of the cell cycle.
The biological activity of 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound binds to the active sites of specific kinases (e.g., c-Met and Pim-1), inhibiting their functions and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
- Cell Cycle Modulation : By influencing the cell cycle checkpoints and apoptosis pathways, this compound can effectively halt the growth of cancerous cells .
Case Studies
Several studies have assessed the efficacy of derivatives based on 8-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine:
- Cytotoxicity Evaluation : A study evaluated multiple derivatives against a panel of 60 human cancer cell lines. Among these compounds, one derivative (designated as 4g) demonstrated superior antiproliferative effects with a mean GI% value of 55.84% against tumor cells .
- Mechanistic Insights : Further investigations into the mechanism revealed that compound 4g led to significant apoptosis induction (29.61-fold increase compared to control) and altered levels of key signaling proteins such as PI3K-Akt-mTOR pathway components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
